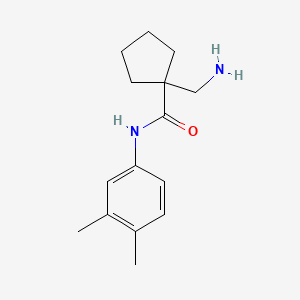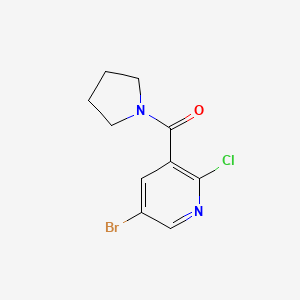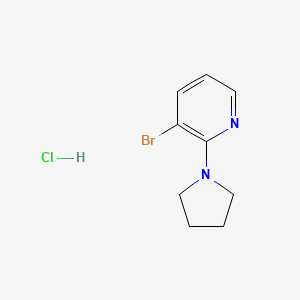![molecular formula C13H20N4 B1527446 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine CAS No. 1457441-68-7](/img/structure/B1527446.png)
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
Vue d'ensemble
Description
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine is a chemical compound with the CAS Number: 1457441-68-7 . It has a molecular weight of 232.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular weight is 232.33 .Applications De Recherche Scientifique
Life Science Research
In the realm of Life Sciences , this compound is utilized as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of potential pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperazine ring, which is often found in drugs acting on the central nervous system .
Material Science
Within Material Science , “5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine” could be explored for creating novel polymeric materials. Its amine group can react with carboxylic acids or anhydrides to form amide bonds, leading to polymers with potential applications in biodegradable materials, coatings, or as a component in self-healing materials .
Chemical Synthesis
For Chemical Synthesis , this compound’s amine group is reactive and can be used to form various derivatives through acylation, alkylation, or sulfonation. These reactions are fundamental in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Chromatography
In Chromatography , derivatives of this compound could be used as stationary phases for the separation of substances. The cyclopropyl and piperazine moieties might interact with analytes differently than more traditional stationary phases, potentially offering selectivity for specific classes of compounds .
Analytical Research
In Analytical Research , “5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine” can be a reference compound for method development. Its unique structure allows it to be a standard in developing analytical methods like HPLC or mass spectrometry to detect similar structured compounds in complex mixtures .
Pharmacological Studies
Lastly, in Pharmacological Studies , this compound could be investigated for its pharmacokinetics and pharmacodynamics. Given its structural features, it may interact with various receptors or enzymes, which can be studied for therapeutic potential against diseases .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUDXLROUWZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



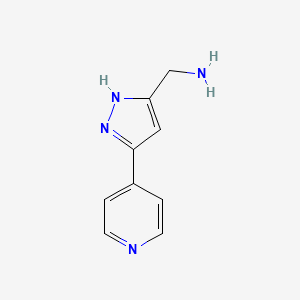

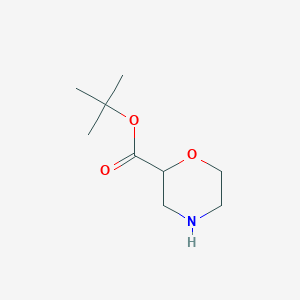
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)


